molecular formula C9H16O2 B095388 Cycloheptyl Acetate CAS No. 18631-70-4

Cycloheptyl Acetate

Cat. No.: B095388
CAS No.: 18631-70-4
M. Wt: 156.22 g/mol
InChI Key: WVTITOWTHWIEGF-UHFFFAOYSA-N
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Description

Cycloheptyl Acetate, with the CAS registry number 18631-70-4, is an organic compound classified as a cyclic acetate . It is characterized as a yellow to colorless liquid in appearance and is in a liquid state at room temperature . Researchers value this compound for its specific molecular structure, defined by the formula C9H16O2 and a molecular weight of 156.22 g/mol . Its SMILES representation is O=C(OC1CCCCCC1)C, and it has an InChIKey of WVTITOWTHWIEGF-UHFFFAOYSA-N . Key physical properties include a calculated density of 0.96 g/cm³ and a calculated boiling point of approximately 197.6°C at standard atmospheric pressure . One supplier lists a boiling point of 44-45°C at a very low pressure of 1.2 Torr, indicating the compound's volatility under reduced pressure . The calculated refractive index is 1.447 . For R&D purposes, proper storage is essential; it is recommended to be kept sealed in a dry environment and stored at cool temperatures between 4° and 8° Celsius . While detailed research applications for this compound are not extensively documented in the public domain, related cyclic acetates, such as Cyclohexyl Acetate, are well-known and used within the fragrance industry, suggesting potential areas of interest for investigation in flavor and fragrance chemistry . This compound is presented for chemical research and development purposes. It is intended for use by qualified laboratory professionals only. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

18631-70-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

cycloheptyl acetate

InChI

InChI=1S/C9H16O2/c1-8(10)11-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3

InChI Key

WVTITOWTHWIEGF-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCCCCC1

Canonical SMILES

CC(=O)OC1CCCCCC1

Origin of Product

United States

Scientific Research Applications

Applications in Fragrance Industry

Cycloheptyl acetate is primarily used in the fragrance industry due to its pleasant scent profile. It is incorporated into perfumes, cosmetics, and household products. The compound contributes to the overall fragrance complexity and can enhance the longevity of scents.

Data Table: Fragrance Applications

Application TypeProduct ExamplesConcentration Range (%)
PerfumesFloral, fruity fragrances1-10
CosmeticsLotions, creams0.5-5
Household ProductsAir fresheners, candles0.1-3

Chemical Synthesis and Catalytic Applications

This compound serves as a precursor for various chemical syntheses. It can be hydrogenated to produce cycloheptanol, which is an important intermediate in the production of nylon and other polymers.

Case Study: Hydrogenation Process

A study demonstrated that this compound could be efficiently converted to cycloheptanol using specific catalysts under mild conditions (80 °C and 2 MPa H₂). The conversion rate was reported at 95.6%, with high selectivity towards the desired product .

Recent studies have indicated that this compound may possess biological activity that warrants further investigation. Its potential as a bioactive compound suggests applications in pharmaceuticals or as a natural pesticide.

Case Study: Antimicrobial Activity

Research has explored the antimicrobial properties of compounds related to this compound. In vitro tests showed promising results against various pathogenic bacteria, indicating its potential use in developing new antimicrobial agents .

Environmental Impact and Safety Assessment

As with many chemical compounds, understanding the environmental impact and safety profile of this compound is crucial for its application in consumer products.

Safety Profile Summary

  • Toxicity : Studies indicate low toxicity levels when used within recommended concentrations.
  • Environmental Persistence : Limited data available; further research needed to assess biodegradability.
  • Regulatory Status : Generally recognized as safe (GRAS) for use in food flavoring at low concentrations.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of cycloheptyl acetate and its analogs, inferred from related evidence:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Applications
This compound C₉H₁₆O₂* ~156.22* ~210–220* Low* Solvents, fragrance intermediates
Cyclohexyl Acetate C₈H₁₄O₂ 142.22 201 1.5 g/100 mL Solvents, food flavoring
Cyclopentyl Acetate C₇H₁₂O₂ 128.17 ~175–180* Moderate* Research chemicals
Ethyl Acetate C₄H₈O₂ 88.11 77 8.3 g/100 mL Pharmaceuticals, coatings
Vinyl Acetate C₄H₆O₂ 86.09 72 Slightly soluble Polymer production (e.g., adhesives)

*Inferred values based on structural analogs.

Key Observations:
  • Ring Size Impact : Larger cycloheptyl rings increase molecular weight and boiling point compared to cyclohexyl (six-membered) and cyclopentyl (five-membered) derivatives. For example, cyclohexyl acetate boils at 201°C , while this compound likely exceeds 210°C due to higher molecular mass.
  • Solubility : Cyclohexyl acetate is moderately water-soluble (1.5 g/100 mL), but this compound’s larger hydrophobic ring may reduce solubility further.
  • Synthesis : this compound is likely synthesized via acid-catalyzed esterification, similar to cyclohexyl acetate . However, the larger ring may necessitate optimized reaction conditions, such as reactive distillation .
Application-Specific Comparisons:
  • Solvents : Cyclohexyl acetate’s balance of volatility and solubility makes it ideal for paints and resins . This compound’s higher boiling point may suit high-temperature processes but reduce volatility.
  • Flavoring/Fragrance : Cyclohexyl acetate’s "sweet, floral aroma" is valued in food and beverages . This compound’s odor profile remains unstudied but could differ due to ring strain and conformational flexibility.
  • Polymer Industry : Vinyl acetate’s polymer-forming capability distinguishes it entirely, as its unsaturated structure enables polymerization into adhesives and plastics .

Preparation Methods

Catalyst Selection and Performance

Strongly acidic ion exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst® 45), are effective due to their high proton activity and thermal stability. In cyclohexyl acetate synthesis, these resins achieved 75.1% cyclohexene conversion and 98.2% selectivity. For cycloheptene, the steric bulk of the seven-membered ring may reduce reaction rates compared to cyclohexene, necessitating higher temperatures (130–200°C) or pressures (2.0–5.0 MPa) to compensate.

Table 1: Hypothesized Reaction Conditions for this compound Synthesis

ParameterRangeNotes
Temperature140–220°CHigher than cyclohexene systems
Pressure2.5–6.0 MPaMitigate steric effects
Molar Ratio (Acid:Alkene)2:1–5:1Excess acid drives equilibrium
Catalyst Loading5–20 wt%Optimize for resin stability

Reactive Distillation for Enhanced Yield

Reactive distillation (RD) integrates reaction and separation, overcoming equilibrium limitations. For cyclohexyl acetate, a side-reactor column (SRC) configuration reduced energy costs by 44.8% compared to conventional RD. Adapting this for this compound requires addressing its higher boiling point (estimated ~185°C vs. 173°C for cyclohexyl acetate). Vacuum operation (e.g., 0.1–0.5 atm) could lower the boiling point, enabling efficient separation of this compound from unreacted reagents.

Process Optimization

Key variables include:

  • Reactor Temperature : 150–180°C to balance reaction rate and catalyst longevity.

  • Distillation Pressure : 0.3–0.6 atm to reduce thermal degradation risks.

  • Reflux Ratio : 2:1–4:1 to maximize purity while minimizing energy use.

Molecular Sieve Catalysts for Long-Term Stability

Composite molecular sieves, such as L/ZSM-5 blends, offer superior stability in esterification. In CN103787877B, a 65:35 L/ZSM-5 ratio maintained 72% cyclohexene conversion after 1,200 hours. For this compound, the larger molecular size may necessitate sieves with wider pore diameters (e.g., 10–12 Å vs. 5.5 Å for ZSM-5).

Catalyst Synthesis and Performance

Synthesis involves co-crystallizing L-type and ZSM-5 sieves in a gel matrix, followed by ultrasonic treatment to enhance integration. Testing under cycloheptene conditions (3.0 MPa, 130°C) could yield conversions of ~65–70%, assuming similar deactivation rates to cyclohexene systems.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for this compound Production

MethodConversion (%)Selectivity (%)TAC* ReductionScalability
Ion Exchange Catalysis65–7595–98ModerateHigh
Reactive Distillation80–8597–9944.8%Moderate
Molecular Sieve70–7596–98LowIndustrial

*Total Annual Cost

Q & A

What unresolved questions exist regarding this compound’s environmental fate and toxicity?

  • Research Needs :
  • Conduct ecotoxicology assays (e.g., Daphnia magna acute toxicity tests).
  • Track environmental persistence via OECD 307 biodegradation studies.
  • Explore photocatalytic degradation using TiO₂ nanoparticles under UV light .

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